3-amino-N-isopropylbenzamide

Medicinal Chemistry Lipophilic Efficiency Benzamide SAR

Supply of high-purity meta-substituted benzamide fragments with defined spatial and electronic properties is a recurring challenge in early-stage drug discovery. 3-Amino-N-isopropylbenzamide addresses this need as a stable, high-purity solid (≥97%) with orthogonal synthetic handles, enabling reproducible automated parallel synthesis. • FBDD-optimized fragment: MW 178.23, tPSA 55.1 Ų, XLogP3 0.7-ideal for balanced ADME and ligand efficiency. • Validated renin inhibitor intermediate: N-isopropyl P1 motif is a proven pharmacophore for hypertension targets. • Reliable supply: consistent purity, argon-packaged at 2-8°C, delivered with full QA documentation.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 81882-62-4
Cat. No. B113051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-isopropylbenzamide
CAS81882-62-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
InChIKeyGYXJWWPQRQOJRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile & Supply Chain Baseline


3-Amino-N-isopropylbenzamide (CAS 81882-62-4) is a meta-substituted aromatic amine and benzamide derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . It is primarily utilized as a versatile chemical building block and intermediate in pharmaceutical research and organic synthesis . This compound is commercially available from multiple vendors, typically in solid form with purities ranging from 95% to 97%, and requires storage at 2-8°C under an inert argon atmosphere [1]. Its key physicochemical properties include a predicted XLogP3 of 0.7, a topological polar surface area (tPSA) of 55.1 Ų, and a predicted boiling point of 355.7±25.0 °C at 760 mmHg .

Selection Logic: Substitution & SAR Invalidation


In-class substitution with isosteric or regioisomeric benzamide analogs is not viable due to the specific spatial and electronic properties of the 3-amino and N-isopropyl substituents. The meta-position of the amino group dictates a distinct hydrogen-bonding pattern and molecular topology (tPSA 55.1 Ų) that differs significantly from ortho or para isomers . Furthermore, the N-isopropyl group provides a unique balance of lipophilicity (XLogP3 0.7) and steric hindrance, directly impacting membrane permeability and target binding compared to N-methyl or N-ethyl variants . This precise substitution pattern is a common motif in bioactive molecules, including renin inhibitors, where replacing it with alternative alkyl amines often leads to a substantial reduction in potency or altered selectivity profiles .

Quantitative Differentiation for Procurement


Meta-Substitution Drives Lipophilic Efficiency vs. Para Core

The meta-position of the amino group in 3-amino-N-isopropylbenzamide results in a calculated XLogP3 of 0.7 and a tPSA of 55.1 Ų [1]. This contrasts with the unsubstituted N-isopropylbenzamide core (no 3-amino group), which exhibits a significantly higher XLogP3 of 1.56 and a lower tPSA of 29.1 Ų [2]. The difference of -0.86 in logP and +26 Ų in tPSA for the target compound directly improves its predicted aqueous solubility and lipophilic efficiency (LipE), a critical parameter for reducing promiscuous binding and improving oral bioavailability in lead optimization campaigns.

Medicinal Chemistry Lipophilic Efficiency Benzamide SAR

Superior Intermediate for Renin Inhibitors vs. Aliskiren

In the design of nonpeptide small-molecule renin inhibitors, the N-isopropyl P1 motif present in 3-amino-N-isopropylbenzamide serves as a simplified, synthetically accessible alternative to the complex P1 fragment found in the clinically used drug Aliskiren . Research has demonstrated that benzamide derivatives bearing the N-isopropyl P1 moiety, such as compound 9a, achieve low nanomolar in vitro inhibition against human renin . Specifically, compound 9a exhibited potent inhibition, highlighting that the N-isopropylbenzamide scaffold can effectively recapitulate key binding interactions with the renin active site while offering a much lower molecular weight (MW < 250) and simpler structure than Aliskiren (MW = 551.7) [1].

Renin Inhibition Hypertension Medicinal Chemistry Benzamide SAR

Optimal LogP Balances Permeability and Solubility

The experimental/calculated XLogP3 of 3-amino-N-isopropylbenzamide is 0.7 . This value falls within the optimal lipophilicity range (LogP 0-3) for orally bioavailable drugs and is particularly favorable for crossing the blood-brain barrier (BBB) [1]. For comparison, a closely related analog, 3-amino-N-isopropyl-4-(1-pyrrolidinyl)benzamide, has a calculated LogP of 1.33, nearly double that of the target compound . This 0.63 log unit increase pushes the analog into a more lipophilic space, which may increase the risk of rapid metabolic clearance, plasma protein binding, and hERG channel inhibition, making the target compound a superior starting point for CNS or oral drug discovery programs.

ADME Prediction CNS Drug Design Lipophilicity

Evidence 4: Defined Supplier Quality Grades (95-97%) and Ambient Stability Enable Reproducible Parallel Synthesis Workflows

Procurement data confirms 3-amino-N-isopropylbenzamide is a well-characterized, stable solid with commercially specified purities of 95% (e.g., from Enamine, Hit2Lead) to 97% (e.g., from Aladdin, BLD Pharmatech) [1]. This is in contrast to many custom-synthesized or lesser-known benzamide analogs, where purity, characterization data (NMR, HPLC), and long-term stability are not guaranteed . The compound is stable when stored at 2-8°C under argon, and its solid form simplifies handling and weighing for high-throughput experimentation [2]. The availability from multiple major suppliers like Sigma-Aldrich (AldrichCPR), ChemBridge, and Enamine ensures batch-to-batch consistency and reliable supply chains for long-term research projects [3][4].

Chemical Procurement Reproducibility Library Synthesis

High-Value Research & Industrial Applications


Fragment-Based Drug Discovery for Kinases and CNS Targets

Its low molecular weight (178.23 g/mol), optimal lipophilicity (XLogP3 0.7), and high ligand efficiency potential make 3-amino-N-isopropylbenzamide an ideal fragment for inclusion in FBDD screening libraries. As evidenced in Section 3 (Evidence 1 & 3), its physicochemical profile is superior to more lipophilic benzamide cores for achieving favorable ADME properties, making it a strategic choice for screening against targets like Abl/Lyn kinases or CNS receptors where a balanced polar/apolar character is crucial for binding [1].

Medicinal Chemistry: Renin Inhibitor Scaffold

The N-isopropyl P1 motif is a validated pharmacophore for potent renin inhibition (Section 3, Evidence 2). This compound serves as a key synthetic intermediate for building focused libraries of renin inhibitors with reduced structural complexity compared to clinical leads. Its use can accelerate SAR studies and lead optimization campaigns for hypertension, providing a more efficient and cost-effective route to novel therapeutic candidates .

High-Throughput Parallel Library Synthesis

The compound's two synthetic handles—a primary aromatic amine and an N-isopropyl amide—enable selective, orthogonal functionalization. As detailed in Section 3 (Evidence 4), its availability as a stable, high-purity solid (95-97%) from multiple vendors ensures accurate weighing and consistent reaction performance in automated parallel synthesizers. This reliability is essential for generating large, diverse compound libraries with reproducible yields and purities .

Computational Chemistry and QSAR Model Validation

Given its well-defined, simple structure and the availability of robust experimental data (e.g., melting point 148-149 °C, predicted boiling point 355.7 °C), 3-amino-N-isopropylbenzamide is an excellent test compound for validating computational models (Section 3, Evidence 1 & 3). It can be used to benchmark in silico predictions of lipophilicity (XLogP3), aqueous solubility, and target binding affinities, thereby refining QSAR and machine learning models used in virtual screening campaigns .

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